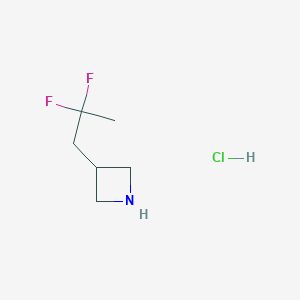

3-(2,2-Difluoropropyl)azetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2-Difluoropropyl)azetidine hydrochloride, also known as DFP or Fluoropropylazetidine, is a chemical compound used in various fields of research and industry. It has a molecular formula of C6H12ClF2N and a molecular weight of 171.62 .

Molecular Structure Analysis

The InChI code for 3-(2,2-Difluoropropyl)azetidine hydrochloride is 1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 3-(2,2-Difluoropropyl)azetidine;hydrochloride are not available, azetidines are known to be involved in various types of reactions due to their ring strain . They are excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

3-(2,2-Difluoropropyl)azetidine hydrochloride is a powder . It should be stored in a well-ventilated place and kept in its original container . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

One significant application of azetidine derivatives in scientific research is in the synthesis of pharmaceutical compounds. For instance, azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, which are crucial for neurological function. The study by Doll et al. (1999) elaborates on the synthesis and in vivo binding properties of a fluoro derivative of A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, highlighting its potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).

Understanding Biological Processes

Azetidine derivatives also play a role in understanding biological processes. The research by Pitman et al. (1977) used Azetidine 2-carboxylic Acid to investigate the relationship between protein synthesis and ion transport in plants, demonstrating how azetidine derivatives can be used as tools to study fundamental biological mechanisms (Pitman et al., 1977).

Developing Diagnostic Tools

Furthermore, azetidine derivatives are being explored for the development of diagnostic tools. For example, the compound 3-(Bromoethynyl)azetidine, as detailed in the work by Kohler et al. (2018), showcases the process development and safety study of a highly energetic building block necessary for the production of an active pharmaceutical ingredient (API), illustrating its potential application in the development of diagnostic and therapeutic agents (Kohler et al., 2018).

Safety and Hazards

The compound is classified as potentially corrosive to metals, can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Azetidines, including 3-(2,2-Difluoropropyl)azetidine;hydrochloride, have significant potential in various fields. They are used in organic synthesis, medicinal chemistry, catalytic processes, and more . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their unique properties and potential applications .

Propriétés

IUPAC Name |

3-(2,2-difluoropropyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(7,8)2-5-3-9-4-5;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZDAGXLDDPWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNC1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoropropyl)azetidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)

![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2574652.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574654.png)

![(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2574658.png)